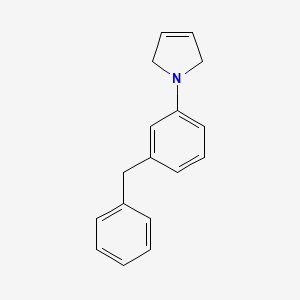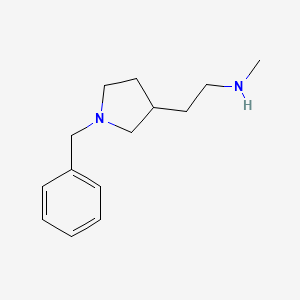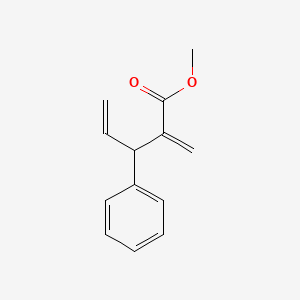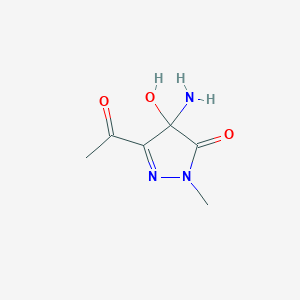
3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is of interest due to its unique chemical structure, which includes both amino and hydroxy functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one typically involves the following steps:
Condensation Reaction: The initial step often involves the condensation of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.
Acetylation: The resulting compound is then acetylated using acetic anhydride to introduce the acetyl group at the 3-position.
Amination and Hydroxylation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions, such as controlled temperature and pressure, are employed to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: Both the amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of 3-acetyl-4-oxo-1-methyl-1H-pyrazol-5(4H)-one.
Reduction: Formation of 3-acetyl-4-amino-1-methyl-1H-pyrazol-5(4H)-one.
Substitution: Formation of various substituted pyrazolones depending on the electrophile used.
科学的研究の応用
3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Acetyl-4-amino-4-hydroxy-1-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the acetyl group can participate in covalent bonding, leading to inhibition or modulation of the target’s activity.
類似化合物との比較
Similar Compounds
4-Aminoantipyrine: Similar structure but lacks the hydroxy group.
3-Methyl-1-phenyl-2-pyrazolin-5-one: Similar pyrazolone core but different substituents.
特性
CAS番号 |
175472-58-9 |
|---|---|
分子式 |
C6H9N3O3 |
分子量 |
171.15 g/mol |
IUPAC名 |
5-acetyl-4-amino-4-hydroxy-2-methylpyrazol-3-one |
InChI |
InChI=1S/C6H9N3O3/c1-3(10)4-6(7,12)5(11)9(2)8-4/h12H,7H2,1-2H3 |
InChIキー |
VBLXMTTWCBBYIF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN(C(=O)C1(N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



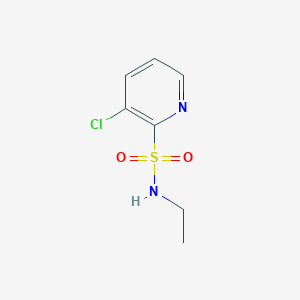
![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)

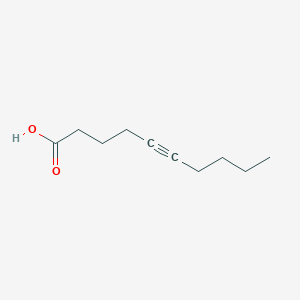

![2-aminopyrido[2,3-d]pyrimidin-7(8H)-one 64](/img/structure/B13970791.png)
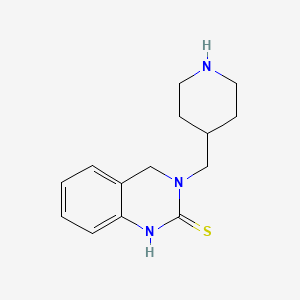
![5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13970805.png)
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)
